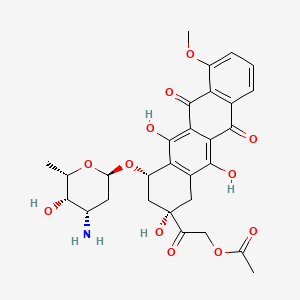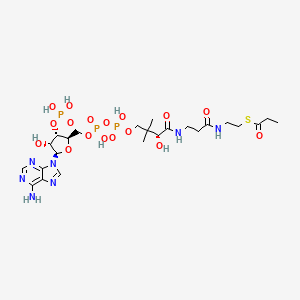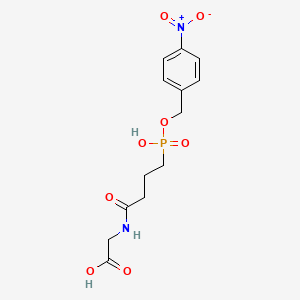
4-Nitro-benzylphosphonobutanoyl-glycine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-{hydroxy[(4-nitrobenzyl)oxy]phosphoryl}butanoyl)glycine is an N-acylglycine whose structure comprises a glycine core carrying an N-(4-{hydroxy[(4-nitrobenzyl)oxy]phosphoryl}butanoyl) substituent. It is an organic phosphonate, a C-nitro compound and a N-acylglycine.
Wissenschaftliche Forschungsanwendungen
Fluorogenic Labeling Reagent in Neurotransmitter Analysis : 4-Fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F), a compound related to 4-Nitro-benzylphosphonobutanoyl-glycine, has been characterized as a fluorogenic labeling reagent. It is used for high-speed, online microdialysis-capillary electrophoresis assays for amino acid neurotransmitters. This application is significant in the analysis of amino acids such as glutamate, GABA, glycine, taurine, and D-serine, and has improved the detection limits for these neurotransmitters (Klinker & Bowser, 2007).
Synthesis of Peptide Nucleic Acid Monomers : Another application is in the synthesis of peptide nucleic acid monomers. A study described the synthesis of the benzyl, allyl, and 4-nitrobenzyl esters of N-[2-(Fmoc)aminoethyl]glycine, which are used in the synthesis of peptide nucleic acid monomers. These esters are crucial in the development of new strategies for nucleic acid research and therapeutic applications (Wojciechowski & Hudson, 2008).
Antibacterial Studies and Crystal Structure Analysis : The compound has also been studied for its antibacterial properties. Research involving nitro-substituted N-(benzoylcarbamothioyl)-amino acids, which include derivatives of 4-nitro-benzylphosphonobutanoyl-glycine, has shown promising antibacterial activity. These compounds have been characterized spectroscopically, and their crystal structures have been analyzed (Omotola et al., 2018).
Electrochemical Sensing of Explosive Compounds : The compound has applications in the field of electrochemical sensing. A study involving glycine-stabilized silver nanoparticles (Glyc-AgNPs) demonstrated their use for the electrochemical sensing of nitro-aromatic explosive compounds, highlighting the compound's potential in security and environmental monitoring applications (Singh et al., 2016).
Agricultural Applications in Glyphosate Tolerance : Additionally, the compound has relevance in agriculture, particularly in the development of glyphosate-tolerant crops. Glyphosate (N-phosphonomethyl-glycine) is a widely used herbicide, and the development of glyphosate-tolerant crops has been a significant advancement in agricultural biotechnology (Padgette et al., 1995).
Eigenschaften
CAS-Nummer |
147104-11-8 |
|---|---|
Produktname |
4-Nitro-benzylphosphonobutanoyl-glycine |
Molekularformel |
C13H17N2O8P |
Molekulargewicht |
360.26 g/mol |
IUPAC-Name |
2-[4-[hydroxy-[(4-nitrophenyl)methoxy]phosphoryl]butanoylamino]acetic acid |
InChI |
InChI=1S/C13H17N2O8P/c16-12(14-8-13(17)18)2-1-7-24(21,22)23-9-10-3-5-11(6-4-10)15(19)20/h3-6H,1-2,7-9H2,(H,14,16)(H,17,18)(H,21,22) |
InChI-Schlüssel |
LNMNPGKCSJFAGN-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1COP(=O)(CCCC(=O)NCC(=O)O)O)[N+](=O)[O-] |
Kanonische SMILES |
C1=CC(=CC=C1COP(=O)(CCCC(=O)NCC(=O)O)O)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



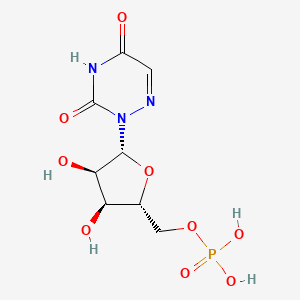
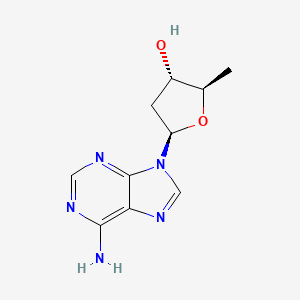


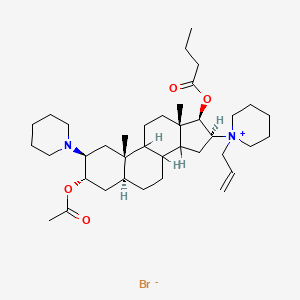
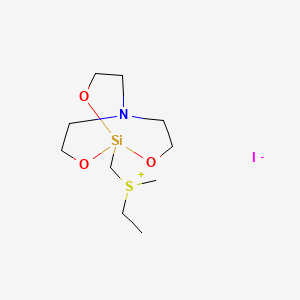
![(3S,5R,10S,13R,14R)-3-hydroxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,4,5,6,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-7-one](/img/structure/B1206792.png)
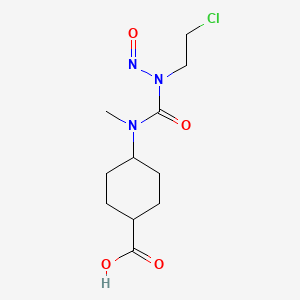

![1-O-(4-Chloro-2-{[(furan-2-yl)methyl]amino}-5-sulfamoylbenzoyl)hexopyranuronic acid](/img/structure/B1206798.png)

